(1H-Indol-3-ylmethylene)malononitrile CAS number and properties
(1H-Indol-3-ylmethylene)malononitrile CAS number and properties
An In-Depth Technical Guide to (1H-Indol-3-ylmethylene)malononitrile: Synthesis, Reactivity, and Applications
Introduction
(1H-Indol-3-ylmethylene)malononitrile, a versatile chemical building block, holds a significant position in the landscape of modern organic and medicinal chemistry.[1] Identified by the CAS Number 75629-62-8 , this compound is prized for its unique molecular architecture, which features an indole ring system conjugated with a highly reactive electron-deficient alkene functionalized with two nitrile groups.[1][2] This structure makes it a potent intermediate for constructing complex molecular frameworks, particularly diverse heterocyclic compounds that form the core of many biologically active molecules.[1][3] This guide serves as a technical resource for researchers and drug development professionals, offering insights into its properties, synthesis, chemical behavior, and applications, grounded in established scientific principles.
Physicochemical and Structural Properties
A thorough understanding of a compound's properties is fundamental to its application in research and development. (1H-Indol-3-ylmethylene)malononitrile is a crystalline solid whose reactivity is dictated by its electronic and structural characteristics.[4]
| Property | Value | Source(s) |
| CAS Number | 75629-62-8 (Primary) | [1][2][5][6] |
| 5154-39-2 (Also cited) | [2][7] | |
| IUPAC Name | 2-(1H-indol-3-ylmethylidene)propanedinitrile | [2][7] |
| Molecular Formula | C₁₂H₇N₃ | [2][5][7] |
| Molecular Weight | 193.20 g/mol | [1][5][7] |
| Boiling Point | 437.7°C at 760 mmHg | [7] |
| Density | 1.324 g/cm³ | [7] |
| Flash Point | 142.1°C | [7] |
The key to its utility lies in the electrophilic nature of the double bond, heavily influenced by the potent electron-withdrawing capacity of the two nitrile groups. This polarization makes the β-carbon a prime target for nucleophilic attack, a feature that is extensively exploited in synthesis.
Synthesis: The Knoevenagel Condensation
The most direct and widely adopted method for preparing (1H-Indol-3-ylmethylene)malononitrile is the Knoevenagel condensation.[1][8] This reaction is a cornerstone of carbon-carbon bond formation, involving the condensation of an aldehyde or ketone with a compound possessing an active methylene group.
Causality of Experimental Design: The choice of reactants is logical and effective. Indole-3-carboxaldehyde provides the indole scaffold and the electrophilic carbonyl group. Malononitrile serves as the active methylene component; the protons on its central carbon are highly acidic due to the resonance stabilization of the resulting carbanion by the two adjacent nitrile groups.[3] A weak base, such as piperidine, is typically used as a catalyst. Its role is to deprotonate the malononitrile, generating the nucleophilic carbanion that initiates the attack on the aldehyde's carbonyl carbon, followed by a dehydration step to yield the final conjugated product.[1]
Detailed Experimental Protocol
-
Reactants: Indole-3-carboxaldehyde (1 equivalent), Malononitrile (1 equivalent).
-
Catalyst: Piperidine (catalytic amount), Acetic Acid (catalytic amount).
-
Solvent: Toluene.
Procedure:
-
To a solution of indole-3-carboxaldehyde in toluene, add an equimolar amount of malononitrile.
-
Add a catalytic amount of piperidine and acetic acid to the mixture.
-
Equip the reaction flask with a Dean-Stark apparatus to facilitate the removal of water, which drives the reaction equilibrium towards the product.
-
Reflux the mixture for approximately 4 hours, monitoring the reaction progress via Thin Layer Chromatography (TLC).[1]
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol or an appropriate solvent to remove unreacted starting materials and impurities.
-
Dry the purified (1H-Indol-3-ylmethylene)malononitrile under vacuum. A yield of up to 94% with high purity has been reported using this method.[1]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of (1H-Indol-3-ylmethylene)malononitrile.
Chemical Reactivity and Synthetic Utility
The synthetic power of (1H-Indol-3-ylmethylene)malononitrile stems from its role as a versatile electrophile, primarily in Michael additions and cycloaddition reactions.[1] This reactivity allows it to serve as a pivotal starting material in multi-component reactions (MCRs), enabling the efficient synthesis of diverse and complex heterocyclic systems.[1][3]
-
Michael Addition: The electron-deficient double bond readily accepts a wide range of nucleophiles.[1] A significant example is its reaction with another indole molecule, which acts as a nucleophile to attack the β-carbon. This transformation is a key step in synthesizing bis(indolyl)methane derivatives, which are valuable scaffolds in pharmaceutical research.[1]
-
Multi-Component Reactions (MCRs): The compound is a cornerstone reactant in MCRs for generating libraries of heterocyclic compounds. By reacting it with various nucleophiles and other building blocks in a one-pot synthesis, researchers can rapidly access scaffolds such as pyrans, chromenes, and pyridines.[1][9]
Reactivity Pathway Diagram
Caption: Key reactivity pathways of (1H-Indol-3-ylmethylene)malononitrile.
Applications in Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery, appearing in numerous natural products and approved pharmaceuticals.[10][11] (1H-Indol-3-ylmethylene)malononitrile serves as a powerful tool to introduce both the 3-substituted indole motif and a highly functionalized malononitrile group into a target molecule in a single step.[1] Derivatives synthesized from this intermediate have shown potential as anticancer, antimicrobial, and anti-inflammatory agents.[10][11][12]
Protocol: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard method to evaluate the cytotoxic effects of a novel derivative synthesized from (1H-Indol-3-ylmethylene)malononitrile against a cancer cell line.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
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Cell Culture: Culture a human cancer cell line (e.g., Hep G2 liver cancer cells) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the media in the wells with the media containing the test compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Biological Evaluation Workflow Diagram
Caption: Workflow for evaluating the in vitro cytotoxicity of a test compound.
Safety and Handling
Self-Validating Protocol for Safe Handling: Given the inherent toxicity of its precursor and the reactive nature of the nitrile and vinyl groups, (1H-Indol-3-ylmethylene)malononitrile must be handled with extreme caution as if it were equally or more hazardous than its starting materials.
-
Engineering Controls: All work must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles at all times.[14][15]
-
Handling: Avoid creating dust.[16] Do not eat, drink, or smoke in the laboratory.[15] Wash hands thoroughly after handling.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[14]
-
First Aid:
-
Inhalation: Remove person to fresh air immediately. Call a poison center or doctor.[13]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[15]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]
-
Ingestion: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[13][14]
-
Conclusion
(1H-Indol-3-ylmethylene)malononitrile is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its straightforward synthesis via Knoevenagel condensation and its predictable, potent reactivity as a Michael acceptor make it an invaluable resource for constructing molecular diversity. For researchers in drug discovery and materials science, mastering the use of this compound opens doors to novel heterocyclic scaffolds with significant potential for biological activity and advanced applications. Prudent handling, based on a thorough understanding of its potential hazards, is paramount to harnessing its full synthetic potential safely and effectively.
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